Maltitol

Catalog No.
S595115
CAS No.
585-88-6
M.F
C12H24O11
M. Wt
344.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maltitol

CAS Number

585-88-6

Product Name

Maltitol

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1

InChI Key

VQHSOMBJVWLPSR-WUJBLJFYSA-N

SMILES

Array

solubility

Very soluble in water, slightly soluble in ethanol

Synonyms

maltitol

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O

The exact mass of the compound Maltitol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in water, slightly soluble in ethanolin water, 1.0x10+6 mg/l /miscible/ at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> BULKING_AGENT; HUMECTANT; STABILIZER; SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Maltitol (CAS 585-88-6) is a disaccharide polyol (sugar alcohol) derived from the hydrogenation of maltose. It is widely procured as a bulk sweetener for sugar-free, no-sugar-added, and reduced-calorie food and pharmaceutical formulations. Its key procurement-relevant attributes include a sweetness profile approximately 90% that of sucrose, a similar solubility curve and solution viscosity, and a lower caloric value of about 2.1-2.4 kcal/g. These properties allow it to replace sucrose on a near 1:1 weight basis in many applications, providing essential bulk and mouthfeel that high-intensity sweeteners cannot.

While multiple polyols like sorbitol and xylitol are available as sugar substitutes, they are not directly interchangeable with maltitol in many industrial processes. Differences in hygroscopicity, thermal stability, solubility, and molecular weight directly impact final product quality, shelf-life, and manufacturability. For instance, the higher hygroscopicity of sorbitol and xylitol can lead to undesirable moisture absorption, causing caking, viscosity increases, and loss of crispness in finished goods. Maltitol's lower hygroscopicity, closer to that of sucrose, provides greater stability and process control, particularly in moisture-sensitive applications like hard coatings and chocolate. Furthermore, its resistance to Maillard browning ensures color stability during high-temperature processing, a critical factor where substitutes may fail.

Superior Moisture Stability: Lower Hygroscopicity for Improved Shelf Life and Processing

Maltitol exhibits lower hygroscopicity compared to other common polyols like xylitol and sorbitol, a critical parameter for preventing moisture uptake in finished products. In a study on sugar-free chocolate, formulations with high concentrations of maltitol resulted in the lowest moisture content, whereas 100% xylitol substitution yielded the highest. This is attributed to xylitol's high water-holding capacity. Crystalline maltitol absorbs atmospheric moisture only at relative humidities of 82% and above (at 40°C), a threshold higher than that of sucrose (80%), contributing to better shelf stability and crunchiness in coatings.

Evidence DimensionMoisture Content in Chocolate Formulation
Target Compound DataLowest moisture content observed in high-maltitol formulations (e.g., 0.87% in one tested mix).
Comparator Or BaselineXylitol (100% substitution) resulted in the highest moisture content (1.18%).
Quantified DifferenceUp to 26% lower moisture content compared to 100% xylitol formulation.
ConditionsStudy of milk chocolate formulations where sucrose was replaced by varying ratios of maltitol and xylitol.

Lower hygroscopicity translates to better flowability of powders, reduced caking, improved shelf life, and preservation of desired texture (e.g., crispness) in the final product, reducing manufacturing complications.

High Thermal Stability: Resistance to Maillard Browning for Color Control in Baked Goods

Maltitol is chemically stable at high temperatures and, due to the reduction of the carbonyl group in its structure, does not participate in Maillard browning reactions with amino acids. This property is a significant processing advantage over reducing sugars and some sugar substitutes. Its melting point is 148–151°C, and decomposition only begins at temperatures above 200°C. This stability prevents unwanted color development and flavor changes during baking and other thermal processes, making it a reliable bulking agent for achieving consistent product appearance.

Evidence DimensionChemical Reactivity (Maillard Browning)
Target Compound DataDoes not react with amino acids; no browning.
Comparator Or BaselineSucrose and other reducing sugars readily undergo Maillard reactions, causing browning and flavor changes during heating.
Quantified DifferenceQualitative but critical difference: non-reactive vs. reactive.
ConditionsStandard food processing temperatures (e.g., baking, confectionery).

For applications requiring a light color, such as certain baked goods, icings, or pharmaceutical tablets, Maltitol provides sweetness and bulk without the risk of undesirable browning, ensuring batch-to-batch consistency.

Sucrose-Like Functionality: Similar Sweetness and Solubility for Direct Replacement

Maltitol is valued for having physical and organoleptic properties that closely mimic sucrose, simplifying reformulation processes. Its relative sweetness is approximately 90% that of sucrose, often eliminating the need for co-formulation with high-intensity sweeteners to achieve a desired taste profile. Furthermore, its solubility curve is the closest to sucrose among common polyols; at 37°C, 200 g of maltitol is soluble in 100 mL of water, compared to 220 g for sucrose. This similarity ensures comparable mouthfeel and dissolution behavior in aqueous systems.

Evidence DimensionRelative Sweetness (vs. Sucrose at 100%)
Target Compound Data80-90%
Comparator Or BaselineSorbitol: 50-60%. Erythritol: 60-70%. Mannitol: 50-70%.
Quantified Difference30-40% sweeter than Sorbitol, enabling lower usage rates for equivalent sweetness.
ConditionsStandard sensory evaluation conditions.

Procuring Maltitol allows for a more straightforward, often 1:1, replacement of sucrose in existing formulations, minimizing redevelopment costs and preserving the bulk, texture, and mouthfeel of the original product.

Moderate Glycemic Index: A Differentiated Choice Among Low-Calorie Polyols

Maltitol provides a reduced glycemic response compared to sucrose, making it suitable for sugar-reduced food formulations. Its glycemic index (GI) is approximately 35, which is significantly lower than that of sucrose (GI ≈ 65-68). While other polyols like erythritol (GI ≈ 0) and xylitol (GI ≈ 13) offer a lower impact, maltitol's moderate GI is coupled with superior sucrose-like functionality and taste. This positions it as a balanced choice when both metabolic impact and classic formulation properties are required.

Evidence DimensionGlycemic Index (GI)
Target Compound Data~35
Comparator Or BaselineSucrose: ~68. Sorbitol: ~9. Xylitol: ~13. Erythritol: ~0.
Quantified DifferenceApproximately 48% lower GI than sucrose.
ConditionsStandard GI testing protocols with glucose as a reference (GI = 100).

For formulators developing products for the health-conscious or diabetic market, maltitol offers a quantifiable reduction in glycemic load while retaining the processing and sensory characteristics of sugar more effectively than very-low-GI polyols.

Formulation of Sugar-Free Chocolate and Confectionery

Maltitol is a primary choice for sugar-free chocolate due to its sucrose-like melting behavior, low hygroscopicity that prevents viscosity issues, and a sweetness profile that complements cocoa flavors without requiring masking agents. Its physical properties allow for proper tempering, gloss, and snap in the final product.

Production of High-Temperature Processed Baked Goods and Hard Candies

Due to its high thermal stability and non-participation in Maillard reactions, maltitol is ideal for baked goods like biscuits and hard candies where color control is essential. It provides the necessary bulk and sweetness without the browning that occurs with sucrose or other reducing sugars.

Development of Stable Hard Coatings for Chewing Gums and Pharmaceuticals

The low hygroscopicity of crystalline maltitol makes it highly suitable for creating crunchy, stable coatings that resist moisture absorption from the air. This ensures a long-lasting crisp texture and protects the core product, a key requirement in both confectionery and pharmaceutical tablet coating.

Sucrose Replacement in Formulations Requiring Minimal Retooling

When the goal is a near 1:1 weight replacement of sucrose with minimal impact on texture and mouthfeel, maltitol is a strong candidate. Its similar solubility, viscosity in solution, and high relative sweetness reduce the need for complex reformulation involving multiple hydrocolloids or high-intensity sweeteners.

Physical Description

White crystalline powder
Solid

Color/Form

White powder

XLogP3

-5.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

9

Exact Mass

344.13186158 Da

Monoisotopic Mass

344.13186158 Da

Heavy Atom Count

23

Taste

Sweet

LogP

log Kow = -5.61 (est)

Odor

Neutral

Decomposition

When /maltitol/ is heated at temperatures above 200 °C, decomposition begins (depending on time, temperature, adn other prevailing conditions). Maltitol does not undergo browning reactions with amino acids, and absorbs atmospheric moisture only at relative humidities of 89% and above, at 20 °C.

Melting Point

148 to 151 °C
146-147 °C
147 - 153 °C

UNII

D65DG142WK

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 63 of 69 companies (only ~ 8.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Sugar Alcohols; Maltose/analogs & derivatives; Sweetening Agents

Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion.
The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.

Vapor Pressure

4.82X10-16 mm Hg at 25 °C (est)

Other CAS

585-88-6

Absorption Distribution and Excretion

Chemical changes in the blood induced by maltitol were compared with those induced by glucose in both healthy people and patients with several disorders, including diabetes mellitus. Blood glucose levels of healthy subjects were determined after the administration of glucose (12.5, 25, or 50 g) or maltitol (50 g). Based on the glucose absorption curve, 38% of the maltitol that was orally administered was absorbed through the intestinal tract, but the absorption of maltitol was more delayed than that of glucose.
Pieces of New Zealand rabbit small intestine were everted and incubated with 100 mM substrate (maltitol, sucrose, or glucose). After removal at different times (20, 40, or 60 min.) of incubation, the volume of serosal fluid and the dry mass of the gut pieces were determined. Maltitol was hydrolyzed, and the hydrolysis products were absorbed by the everted sacs. No maltitol was detected in the serosal fluid. The serosal glucose concentration increased at a slower rate after incubation with maltitol than after incubation with glucose or sucrose. The rate of hydrolysis and absorption decreased with the longer time of incubation.
In an in vitro study of (14)C-U-maltitol in everted intestinal sacs, the highest transport of (14)C-maltitol was displayed in the jejunum, followed by the ileum and duodenum. Twenty-four hr after oral administration of (14)C-U-maltitol, 60% of the radioactivity was detected in the cecum, large intestine, and feces. Five percent was excreted in the urine and 1.2% was expired as CO2 within 24 hr. When (14)C-U-maltitol was injected i.v., over 35, 60, and 85% of the administered dose was excreted in the urine within 1, 3, and 24 hr, respectively.
Two male beagle dogs were given maltitol-U-(14)C (51.2 uCi) by stomach tube. Blood samples were collected until 32 hr after dosing. The peak radiolabel concentration in plasma was 2 hr after maltitol administration (304 and 263 ug/mL, expressed as maltitol equivalent in the 2 dogs). The radioactivity present in the urine after 48 hr was 7.8 and 3.8% of the administered dose in the 2 animals.
For more Absorption, Distribution and Excretion (Complete) data for Maltitol (11 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of maltitol (4-alpha-D-glucosylsorbitol) was assessed in fasting conventional (C) rats, C mice and germ-free (GF) mice, using [U-14C]maltitol. The radiorespirometric patterns of (14)CO2 collected for 48 hr after the administration of labelled maltitol were characterized by a constant rate of (14)CO2 production lasting 4 hr for both C rats and mice. The pattern for the GF mice showed a peak at the second hour followed immediately by a slow decrease. The percentage recovery of (14)CO2 was significantly lower for the GF mice (59%) compared with C animals (72-74%). Urine, feces and intestinal contents after 48 hr totalled 19% of the administered radioactivity in the C rats and mice and 39% in the GF mice. The digestibility of maltitol and the absorption of sorbitol in GF mice was also assessed. The cecum and small intestine of GF mice, 3 hr after administration of equimolar quantities of maltitol (140 mg/kg body-weight) or sorbitol (70 mg/kg body-weight), contained 39 and 51% of the ingested dose respectively, present mostly in the cecum as sorbitol. The alpha-glucosidase (maltase) activity of the small intestine was appreciably higher (1.5-1.7 times) in the GF mice than in the C mice. These results suggest that the enzymic activities in the small intestine of mice and rats are sufficient to hydrolyse maltitol extensively. Consequently, the slow absorption of sorbitol seems to be an important factor limiting the overall assimilation of maltitol in the small intestine.
Conventional (CV) rats were given a single oral dose of 1 or 2 g maltitol. Urine and faeces were collected during the following 24 hr and their contents of maltitol and sorbitol were measured. Very little of either substance appeared in the faeces but appreciable amounts of sorbitol found in the urine indicated that the maltitol had been hydrolysed. Excretion of maltitol and sorbitol was compared in germ-free and CV rats given an oral dose of 2 g maltitol. Significantly less of both substances was recovered in the faeces of CV rats, but urinary excretion was similar in both environments. Maltitol injected intravenously gave rise to only traces of sorbitol in the excreta. A dose of 250 mg was cleared almost completely from the circulation within 1 hr. It is concluded that maltitol is hydrolysed by animal tissues, either in the gut lumen before absorption or in the gut wall during absorption. Maltitol and sorbitol are also degraded by gut bacteria, mostly in sites distal to the main absorptive area. The contribution to the host's nutrition would depend on the extent to which the end-products of fermentation are absorbed from the colon.
Weanling Wistar rats placed on diets containing 13 or 26% maltitol for 9 weeks had reduced body-weight gains and increased intestinal weights as compared with controls. Enzymatic tests in dosed rats indicated that the alpha-glycosidic linkage of maltitol was not hydrolysed with pancreatic enzymes or enzymes of the intestinal mucosa. Maltitol dehydrogenase was not observed in liver-cell cytoplasm and prolonged maltitol administration did not induce hepatic sorbitol dehydrogenase.

Wikipedia

Maltitol

Use Classification

Food additives
Food Additives -> BULKING_AGENT; HUMECTANT; STABILIZER; SWEETENER; TEXTURIZER; THICKENER; -> JECFA Functional Classes
Food Additives -> BULKING_AGENT; HUMECTANT; STABILIZER; SWEETENER; -> JECFA Functional Classes
Cosmetics -> Moisturising; Humectant; Skin conditioning; Masking

Methods of Manufacturing

For the production of maltitol, high-maltose glucose corn syrups are the starting material from which pure maltose is obtained by chromatographic separation on ion-exchange resins. Depending on the separation technique, maltose of varying purity (85-98%) is obtained.

General Manufacturing Information

D-Glucitol, 4-O-.alpha.-D-glucopyranosyl-: ACTIVE
Table of percent relative sweetness and caloric values: [Table#7896]
The relative sweetness of maltitol is generally given as 0.65, although values up to 0.9 are encountered in chocolates.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

The effects of maltitol and mannitol on the /gastrointestinal/ absorption of acetaminophen, sulfisoxazole and riboflavin in mice were investigated in a controlled double-blind fashion. Oral maltitol or mannitol was administered to 6 mice and 2 hr after ingestion the blood levels of the 3 drugs were found to be lower than in the controls, and drug absorption was inhibited. It was suggested that these results were caused by the action of maltitol and mannitol which accelerated small intestine motility, secretion and vascular permeability in the intestinal membrane. These changes may be mediated by biogenic amine, serotonin, histamine and polyamines in the small intestine.
To estimate the suppressive effect of partially hydrolyzed guar gum (PHGG) on transitory diarrhea induced by ingestion of a sufficient amount of maltitol or lactitol in female subjects. The first, the minimal dose level of maltitol and lactitol that would induce transitory diarrhea was estimated separately for each subject. Individual subject was administered a dose that increased by 5 g stepwise from 10 to 45 g until diarrhea was experienced. Thereafter, the suppressive effect on diarrhea was observed after each subject ingested a mixture of 5 g of PHGG and the minimal dose level of maltitol or lactitol. Thirty-four normal female subjects (21.3+/-0.9 years; 49.5+/-5.3 kg). Incidence of diarrhea caused by the ingestion of maltitol or lactitol and the ratio of suppression achieved by adding PHGG for diarrhea. The ingestion of amounts up to 45 g of maltitol, diarrhea caused in 29 of 34 subjects (85.3%), whereas the ingestion of lactitol caused diarrhea in 100%. The diarrhea owing to maltitol was improved in 10 of 28 subjects by the addition of 5 g of PHGG to minimal dose-induced diarrhea, and that owing to lactitol was in seven of 19 subjects. Adding 10 g of PHGG strongly suppressed the diarrhea caused by maltitol, and the cumulative ratio was 82.1% (23/28). The transitory diarrhea caused by the ingestion of maltitol or lactitol was clearly suppressed by the addition of PHGG. These results strongly suggest that diarrhea caused by the ingestion of a sufficient amount of non-digestible sugar substitute can be suppressed by the addition of dietary fiber.
The enhancing effects of maltitol (alpha-D-glucopyranosyl-1,4-sorbitol) on absorption of calcium by the rat intestine have been studied by use of [(45)Ca]CaCl2 in-vivo. After intragastric administration of [(45)Ca]CaCl2 solution with maltitol, plasma (45)Ca concentration remained at the maximum level for more than 80 min, whereas for animals given [(45)Ca]CaCl2 solution without maltitol, plasma (45)Ca concentration declined sharply after the peak. Determination of (45)Ca radioactivity remaining in the various segments of the gastrointestinal tract revealed that administration of maltitol elicited slower gastric emptying and slower intestinal transit, resulting in extensive (45)Ca distribution along the small intestine throughout the experimental period. The luminal contents of the small intestine were significantly higher in rats given maltitol than in the control group. These results suggest that the enhancing action of maltitol on intestinal calcium absorption could be attributed to reduced gastrointestinal calcium transit and increased luminal fluid content, presumably because of the osmotic activity of maltitol; this would not only accelerate the dissolution of calcium into the increased luminal contents, but also enable a larger area of the small intestine to absorb calcium for a longer period of time.
Dental caries and periodontal disease are wide-spread oral illnesses whose etiology is intimately associated with the consumption of carbohydrate sweeteners. ...Human clinical trials and several animal experiments have shown promising clinical results obtained by replacing sucrose with certain sugar alcohols (polyols). Among the sugar alcohols, the best results so far have been obtained with xylitol, which is chemically a pentitol containing five carbon atoms. Chewing gums containing xylitol have been shown to be strong instruments against caries in caries-active age-groups and in high-risk subjects. More research is needed to assess the ability of mixtures of xylitol with sorbitol, palatinit, maltitol, other sugar alcohols, and intense sweeteners to prevent oral plaque diseases. Although thorough clinical trials on the relationship between carbohydrate sweeteners and periodontal diseases have not been performed, the available data indicate that dietary polyols may have a restricted dampening effect on periodontal and gingival inflammations.

Stability Shelf Life

Maltitol has good thermal and chemical stability.

Dates

Last modified: 08-15-2023

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